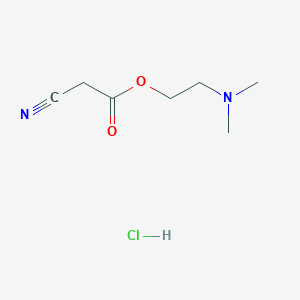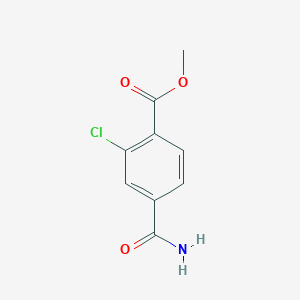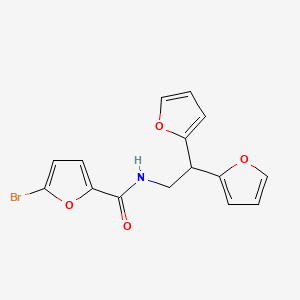
5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as furanilides . It has a molecular formula of C15H12BrNO4 and a molecular weight of 350.168.
Synthesis Analysis
The synthesis of furan compounds, such as “this compound”, has seen significant advancements in recent years . Various methods have been developed, with a wide range of catalysts being used for these transformations . For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst . This methodology has been applied to intramolecular reactions of alkyl enol ethers containing pendant alcohols, providing furan and 2,5-dihydrofuran products .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions. For example, gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . The reaction rate is accelerated by acetic acid as an additive .
Mechanism of Action
5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene transcription. BRD4 contains two bromodomains, which bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and activation of gene expression. By inhibiting BRD4, this compound can disrupt this process and potentially modulate gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to modulate the expression of genes involved in various biological processes, including cell cycle regulation and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is its selectivity for BRD4, which allows for targeted investigation of the role of this protein in various biological processes. However, like many chemical probes, this compound has limitations, including potential off-target effects and the need for careful optimization of experimental conditions to ensure specificity and reproducibility.
Future Directions
There are many potential future directions for research involving 5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which may have greater therapeutic potential. Additionally, further investigation of the role of BRD4 in various diseases, including cancer and inflammation, may lead to the development of new treatments. Finally, the use of this compound as a chemical probe to investigate the role of other bromodomain-containing proteins may provide insight into their biological functions and potential therapeutic targets.
Synthesis Methods
The synthesis of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 2,2-di(furan-2-yl)ethylamine in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with sodium hydroxide and bromine to yield this compound.
Scientific Research Applications
5-bromo-N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide has been studied for its potential use as a chemical probe to investigate the role of bromodomain-containing proteins in various biological processes, including gene transcription and chromatin remodeling. Bromodomain-containing proteins have been implicated in various diseases, including cancer, and this compound may have therapeutic potential in these areas.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-14-6-5-13(21-14)15(18)17-9-10(11-3-1-7-19-11)12-4-2-8-20-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUBPZWKHVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione](/img/structure/B2623473.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2623474.png)
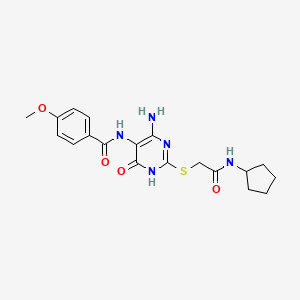

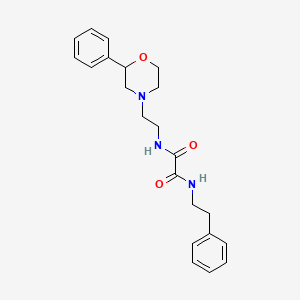
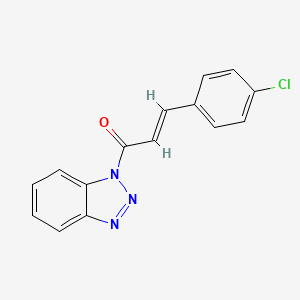
![3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2623482.png)
![4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2623484.png)
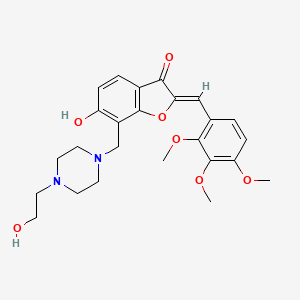

![2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2623490.png)
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2623493.png)
